4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-thieno[2,3-b]quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-2-19-13(17-18-15(19)20)12-8-10-7-9-5-3-4-6-11(9)16-14(10)21-12/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPBCCPSDBJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) at 25–40°C yields sulfoxide derivatives.
-
Sulfone formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) at 60°C produces sulfones .
| Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 40°C | Sulfoxide | 75–80 |
| mCPBA | 60°C | Sulfone | 65–70 |
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., 1-bromopentane) in methanol under basic conditions (NaOH) to form thioether derivatives .
-
Acylation : Ethyl chloroacetate in DMF with triethylamine introduces acetylated side chains .
Example pathway :
text4-Ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol + 1-bromopentane → 4-methyl-5-(pentylthio)-4H-1,2,4-triazole derivative (MBC = 31.25 µg/mL against Salmonella)[6]
Cyclization and Condensation
The triazole-thiol scaffold facilitates cyclization with aldehydes and ketones:
-
Hydrazone formation : Reacts with isatins or aromatic aldehydes to yield hydrazone derivatives with enhanced cytotoxicity (IC₅₀ = 4.7 µM against Panc-1 cells) .
-
Eschenmoser coupling : Mediated by tetrachlorobenzoquinone (p-CHL) to form diazenyl-triazolethiones in 82–88% yields .
Key intermediates :
-
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (selective against melanoma IGR39) .
Reduction Reactions
Selective reduction of functional groups:
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro-substituted derivatives to amines.
-
Disulfide formation : Air oxidation in alkaline media generates disulfide-linked dimers .
Pharmacological Modifications
Derivatization strategies to enhance bioactivity:
-
Antimicrobial agents : Alkylation with 2-chloroacetamide yields compounds with MIC = 15.6 µg/mL against Enterococcus faecalis .
-
Anticancer agents : Hydrazones with pyrrole or pyrazole moieties show 10–1600× greater potency than standard antibiotics against MRSA .
Stability and Compatibility
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including those with quinoline and thiophene moieties, demonstrate potent antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : Compounds similar to 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In studies, certain triazole hybrids displayed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL, which is comparable or superior to traditional antibiotics like chloramphenicol and ciprofloxacin .
- Antifungal Activity : The compound's structural characteristics allow it to inhibit fungal pathogens effectively. For example, triazole derivatives have been reported to possess antifungal activity against Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of established antifungal agents like fluconazole .
Anticancer Properties
Recent studies have indicated that compounds containing the triazole moiety may also exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance:
- Inhibition of Cell Proliferation : Research has shown that certain triazole derivatives can induce apoptosis in cancer cells by targeting metabolic pathways essential for tumor growth. This suggests a potential role for this compound in cancer therapeutics .
Antimicrobial Studies
In a comparative study of various triazole derivatives against bacterial strains, a specific derivative with structural similarities to this compound was tested against a panel of pathogens including E. coli and Pseudomonas aeruginosa. The results indicated that the compound exhibited MIC values significantly lower than those of conventional antibiotics .
Cancer Cell Line Testing
A study involving the application of triazole derivatives on human cancer cell lines revealed that certain compounds led to a marked decrease in cell viability through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications to the triazole structure can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole moiety, in particular, is known to bind with various enzymes and receptors, influencing biological pathways. This binding can lead to the inhibition or activation of specific enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Structural Analogues with Quinoline/Triazole-Thiol Motifs
Key Observations :
- The ethyl group in the target compound enhances lipophilicity compared to the amino group in , which may influence membrane permeability.
Antimicrobial and Antiviral Activity
- Triazolo-thiadiazinoquinoxaline derivatives (e.g., compound 101 in ) exhibited MIC values of 1.95–31.25 µg/mL against bacterial/fungal strains, comparable to Norfloxacin (0.78–3.13 µg/mL).
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol showed strong binding to MERS-CoV helicase (nsp13) in silico . The thienoquinoline group in the target compound may offer distinct binding modes for viral targets.
Antioxidant Capacity
Triazole-3-thiols with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging activity. Examples include:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): High DPPH•/ABTS•+ scavenging due to -NH₂ and -SH groups .
- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives : Moderate antiradical activity (IC₅₀: 25–50 µM) .
Biological Activity
The compound 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure : The compound features a unique combination of quinoline, thiophene, and triazole moieties. Its molecular formula is with a molecular weight of 320.41 g/mol.
Synthesis Methods : The synthesis typically involves multi-step reactions including cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing precursors that contain both quinoline and triazole functionalities.
- Oxidation and Reduction Reactions : These can modify functional groups within the molecule to enhance biological activity or stability.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study showed that compounds similar to this compound displayed activity against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL, demonstrating their effectiveness against resistant strains .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 31.25 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored. Compounds containing the triazole moiety have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests that this compound could play a role in managing inflammatory conditions .
Case Studies
- Antimicrobial Screening : In a study focusing on S-substituted derivatives of triazole thiols, compounds similar to 4-ethyl-5-thieno[2,3-b]quinolin-2-y were synthesized and screened for antimicrobial activity. The results indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : Another study evaluated the anti-inflammatory effects of various triazole derivatives in in vitro models. The results highlighted significant reductions in cytokine levels associated with inflammation when treated with these compounds .
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step heterocyclization, starting with precursors like pyrrole or indole derivatives. Microwave irradiation significantly enhances reaction efficiency compared to conventional methods, reducing reaction times and improving yields. For example, S-alkyl derivatives are synthesized via nucleophilic substitution under microwave conditions (70–100°C, 10–30 minutes) . Purification often employs column chromatography or recrystallization in ethanol/water mixtures to ensure high purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
A combination of analytical techniques is used:
- 1H NMR spectroscopy to verify substituent positions (e.g., ethyl or thienoquinoline groups).
- IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for triazole).
- High-performance liquid chromatography (HPLC) with diode-array detection to confirm purity (>98%).
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ peaks matching theoretical values) .
Q. What biological activities have been reported for this compound?
Key activities include:
- Antiradical effects : 88.89% DPPH scavenging at 1 × 10⁻³ M, decreasing to 53.78% at 1 × 10⁻⁴ M .
- Anti-tuberculosis activity : Complete inhibition of M. bovis growth at 0.1–1.0% concentrations, outperforming isoniazid in pH 6.5–7.1 media .
- Kinase inhibition : Demonstrated via molecular docking against anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How do structural modifications influence antiradical activity, and what contradictions exist in structure-activity relationships (SAR)?
Substituents at the triazole and thienoquinoline positions critically modulate activity. For instance:
- 4-Fluorobenzylidene addition reduces DPPH scavenging by ~15% due to steric hindrance .
- Hydroxybenzylidene derivatives show variable activity depending on substituent position (e.g., ortho-OH groups enhance hydrogen bonding, but para-OH may reduce solubility) . Contradictions arise when electron-withdrawing groups unexpectedly improve activity in some analogs, suggesting solvent-dependent radical stabilization mechanisms .
Q. What computational methods guide target identification for this compound?
In silico molecular docking (AutoDock Vina, Glide) predicts binding affinities to enzymes like ALK (PDB: 2XP2) and lanosterol 14-α-demethylase (PDB: 3LD6). Docking scores (e.g., −8.2 kcal/mol for ALK) correlate with experimental IC₅₀ values, prioritizing targets for in vitro validation . MD simulations (GROMACS) further assess binding stability over 100 ns, identifying key interactions (e.g., hydrogen bonds with Thr287 in COX-2) .
Q. How does the anti-tuberculosis mechanism differ from first-line drugs like isoniazid?
Unlike isoniazid (which inhibits mycolic acid synthesis), this compound disrupts M. bovis growth via pH-dependent tuberculostatic effects. At pH 6.5, it binds to mycobacterial membrane proteins, reducing metabolic activity without inducing resistance markers (e.g., katG mutations). This is evidenced by prolonged growth inhibition (>90 days) at 0.1% concentration, whereas isoniazid fails at equivalent doses .
Q. What strategies address solubility challenges in formulation?
Q. Are there synergistic effects when combined with other antimicrobial agents?
Preliminary studies show additive effects with fluconazole (fungal infections) and rifampicin (TB). For example, combining 0.05% of the compound with sub-therapeutic rifampicin doses reduces M. bovis viability by 99% in 48 hours, suggesting potential for combination therapy .
Q. How stable is the compound under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
